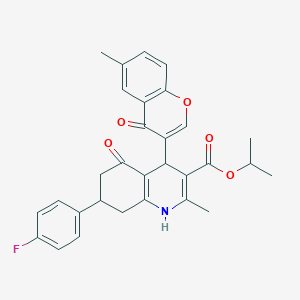
3-(2-bromo-4-chloro-6-methylphenoxy)-N-methylpropan-1-amine;oxalic acid
Overview
Description
3-(2-bromo-4-chloro-6-methylphenoxy)-N-methylpropan-1-amine; oxalic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxy ring, along with an amine group and oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromo-4-chloro-6-methylphenoxy)-N-methylpropan-1-amine typically involves multiple steps, starting with the bromination and chlorination of a methylphenol derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct substitution pattern on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromo-4-chloro-6-methylphenoxy)-N-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted amines or ethers.
Scientific Research Applications
3-(2-bromo-4-chloro-6-methylphenoxy)-N-methylpropan-1-amine has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-bromo-4-chloro-6-methylphenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-6-methylaniline: This compound shares a similar halogenation pattern but lacks the amine and oxalic acid groups.
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine: This compound has a similar phenoxy structure but includes a piperazine ring.
Uniqueness
3-(2-bromo-4-chloro-6-methylphenoxy)-N-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-bromo-4-chloro-6-methylphenoxy)-N-methylpropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO.C2H2O4/c1-8-6-9(13)7-10(12)11(8)15-5-3-4-14-2;3-1(4)2(5)6/h6-7,14H,3-5H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAMTORKMMGLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCNC)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-fluorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4094338.png)
![3-(4-iodophenyl)-1-[(4-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4094366.png)

![2-({2-[(4-methylphenyl)thio]ethyl}thio)pyrimidine](/img/structure/B4094368.png)
![phenyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate](/img/structure/B4094379.png)

![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4094388.png)
![2,7,7-trimethyl-N-(4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4094390.png)
![2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4094396.png)
![4-(phenylsulfonyl)benzyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4094404.png)


![2-[(4-chlorophenyl)thio]-N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4094434.png)
